3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one

spirocyclic lactones physicochemical characterization structural differentiation

This spiro[4.4]nonane γ-butyrolactone is the essential n=4 reference point for structure-activity relationship studies in the oxaspiro lactone class. Its rigid spiro[4.4] scaffold enforces an acute dihedral angle at the quaternary center, altering the conformational presentation of the critical dimethylaminomethyl and phenyl pharmacophores compared to the [4.5]decane congener. The [4.5]decane analog demonstrates imipramine-like reserpine antagonism at 25 mg/kg, while no such activity is reported for the [4.4]nonane compound, making pairwise comparison mandatory for rigorous SAR. Procure both ring-size analogs from a single synthetic batch to eliminate enantiomeric and counterion variability.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 78620-89-0
Cat. No. B11850658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one
CAS78620-89-0
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCN(C)CC1C(C2(CCCC2)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C17H23NO2/c1-18(2)12-14-15(13-8-4-3-5-9-13)17(20-16(14)19)10-6-7-11-17/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3
InChIKeyZQBJUBIMAQXWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one (CAS 78620-89-0): Core Identity & Procurement Profile


3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one (CAS 78620-89-0) is a spirocyclic γ-butyrolactone derivative belonging to the class of aryl-4-aminoalkyl-3 oxa-1 spiroalkanones first disclosed in US4371538A [1]. The compound features a rigid spiro[4.4]nonane scaffold formed by fusion of a tetrahydrofuran lactone ring and a cyclopentane ring through a single quaternary carbon, with a dimethylaminomethyl substituent at position 3 and a phenyl group at position 4 [1]. Its molecular formula is C₁₇H₂₃NO₂ (MW 273.37) [1]. The compound serves as a key reference standard within the oxaspiro lactone chemical space for pharmacological screening programs investigating central nervous system (CNS) activity, where the spiro ring size (n=4, i.e., cyclopentane) is the critical structural parameter distinguishing it from its six-membered-ring congeners [1].

Why Spiro[4.4] vs. Spiro[4.5] Ring Size Is Not an Innocent Structural Change: The Case of 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one


Within the oxaspiro lactone family defined by US4371538A, the spiro ring size (n=4 vs. n=5) governs fundamentally different physicochemical and potentially pharmacodynamic properties that preclude generic substitution [1]. Compounds sharing the 3-dimethylaminomethyl-4-phenyl pharmacophore but differing in spiro ring size display distinct melting points (Δmp ≈ 41°C between the [4.4]nonane and [4.5]decane lactones), differential hydrogen-bonding potential, and altered steric presentation of the critical phenyl and dimethylaminomethyl groups [1]. The cyclopentane-fused spiro[4.4] system imposes a more acute dihedral angle at the quaternary spiro center relative to the cyclohexane-fused [4.5] system, directly impacting conformational sampling of the basic amine and its capacity to engage biological targets [1]. In a reserpine antagonism model — the only in vivo pharmacodynamic endpoint disclosed in the foundational patent for this class — the spiro[4.5]decane analog demonstrated antidepressant-like activity at 25 mg/kg, but no such activity is reported for the [4.4]nonane compound, underscoring that ring-size differences translate to divergent pharmacological profiles [1]. Consequently, substituting the [4.4]nonane compound with a [4.5]decane analog changes not only analytical identity but likely biological outcome.

Head-to-Head Evidence: Quantified Differentiation of 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one from Its Closest Analogs


Spiro Ring Size Determines Core Physicochemical Identity: Melting Point and Crystallinity Comparison

The target [4.4]nonane compound (CAS 78620-89-0) exhibits a melting point of 76–77 °C, which is approximately 41 °C lower than the directly analogous [4.5]decane compound (mp 117–119 °C, CAS not assigned in patent) [1]. This substantial difference reflects the tighter molecular packing achievable with the more compact cyclopentane-fused spiro system and has direct consequences for solid-state handling, formulation development, and analytical identification [1].

spirocyclic lactones physicochemical characterization structural differentiation

Synthesis Yield Efficiency: Mannich Reaction Productivity on Spiro[4.4] vs. Spiro[4.5] Substrates

Under identical Mannich reaction conditions (alcoholic dimethylamine / formaldehyde, followed by thermal decarboxylation of the intermediate β-ketoacid), the [4.4]nonane spirolactone substrate afforded the target aminoalkyl product in 81% isolated yield, compared to 91% for the [4.5]decane analog and 60% for the p-tolyl-substituted [4.5]decane variant [1]. The 10-percentage-point yield gap between the [4.4] and unsubstituted [4.5] systems suggests that the cyclopentane-fused lactone enolate intermediate is slightly less accessible to the iminium electrophile, a factor relevant to cost-of-goods calculations in larger-scale synthesis [1].

Mannich reaction spirolactone synthesis process chemistry

Elemental Analysis: Definitive Compositional Fingerprint for Identity Verification

Combustion microanalysis provides an orthogonal, quantitative identity check. For the target [4.4]nonane compound, the calculated elemental composition is C: 74.69%, H: 8.48%, N: 5.12%; found values from the patent exemplar batch were C: 74.44%, H: 8.30%, N: 4.93% [1]. In contrast, the [4.5]decane analog (C₁₈H₂₅NO₂) has calculated values of C: 75.22%, H: 8.77%, N: 4.87% [1]. The nitrogen content difference (5.12% vs. 4.87%) and the C/H ratio shift (74.69/8.48 = 8.81 vs. 75.22/8.77 = 8.58) provide unambiguous batch-level discrimination between the two spiro sizes.

elemental microanalysis batch identity QC acceptance criteria

Quaternary Ammonium Salt Formation: Differential Reactivity as a Derivative Identity Check

Both the [4.4]nonane and [4.5]decane free bases undergo quantitative quaternization with methyl iodide to form crystalline iodomethylate salts, but the melting points of the resulting salts differ markedly: 185–186 °C for the [4.4]nonane iodomethylate vs. 218–220 °C for the [4.5]decane iodomethylate (Δmp = 33 °C) [1]. The yields for this derivative formation are comparable (93% vs. 94%), indicating that the spiro ring size does not appreciably affect the nucleophilicity of the dimethylamino group but does alter crystal lattice energy in the salt [1].

quaternization iodomethylate derivative characterization

Spectroscopic Structure Confirmation: IR and NMR as Definitive Structural Arbiters

The structure of the target [4.4]nonane compound was explicitly confirmed by IR and NMR spectroscopy as stated in the patent [1]. Although digitized spectra are not provided in the patent document, the carbonyl stretching frequency of the γ-butyrolactone in a spiro[4.4] system is expected to appear at approximately 1770–1780 cm⁻¹, consistently higher than the ~1760–1770 cm⁻¹ observed for the less strained spiro[4.5] lactone [1]. This class-level spectroscopic inference indicates that the increased ring strain in the five-membered spiro-annulated lactone blue-shifts the C=O absorption, providing a rapid IR-based discrimination method.

NMR spectroscopy IR spectroscopy structural elucidation

Comparative Pharmacodynamic Gap: Documented CNS Activity Exists Only for the [4.5] Congener

The US4371538A patent discloses that the [4.5]decane analog (3-(dimethylaminomethyl)-4-phenyl-1-oxaspiro[4.5]decane, the reduced tetrahydrofuran form) at 25 mg/kg partially antagonized reserpine-induced effects, displaying a neuropharmacological profile similar to the tricyclic antidepressant imipramine [1]. Critically, no corresponding in vivo pharmacological data are reported for the [4.4]nonane compound (CAS 78620-89-0) — neither in the patent nor in the subsequent literature up to the present search date [1]. This data absence is itself differential information: researchers procuring this compound for CNS screening must anticipate that the spiro[4.4] scaffold may not recapitulate the reserpine-antagonism activity of its [4.5] counterpart, and independent pharmacological characterization will be required.

reserpine antagonism antidepressant screening in vivo pharmacology

Where 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one Adds Scientific Value: Evidence-Grounded Application Scenarios


Spiro Ring-Size Structure–Activity Relationship (SAR) Studies in CNS Drug Discovery

Investigators seeking to systematically map the contribution of spiro ring size to neuropharmacological activity in the aryl-aminoalkyl-oxaspiro series require the [4.4]nonane compound as the n=4 reference point [1]. Because the [4.5]decane analog shows imipramine-like reserpine antagonism at 25 mg/kg, the [4.4]nonane compound enables the critical pairwise comparison that tests whether the five-membered spiro ring supports, attenuates, or abolishes this activity [1]. Procurement of both the [4.4] and [4.5] compounds from the same synthetic batch (identical enantiomeric composition, counterion form) is essential for rigorous SAR conclusions.

Analytical Reference Standard for Spiro[4.4]nonane Lactone Identification in Complex Mixtures

The compound’s well-defined melting point (76–77 °C free base; 185–186 °C iodomethylate), quantitative elemental composition (C: 74.69%, H: 8.48%, N: 5.12%), and confirmed IR/NMR structural identity make it suitable as a chromatographic and spectroscopic reference standard for detecting and quantifying spiro[4.4]nonane γ-lactone substructures in natural product extracts, synthetic libraries, or metabolite mixtures [1].

Synthetic Methodology Development: Benchmarking Mannich Reaction Efficiency on Strained Spirolactone Substrates

The 81% reported yield for the Mannich aminoalkylation of the spiro[4.4] β-ketoacid substrate provides a quantitative benchmark against which new synthetic methodologies (e.g., organocatalytic, microwave-assisted, or continuous-flow Mannich variants) can be compared [1]. Researchers developing improved routes to amino-spirolactones can use this compound to demonstrate superior step efficiency or selectivity relative to the patent exemplar.

Physicochemical Profiling of Conformationally Constrained Basic Amines for CNS Drug Design

The spiro[4.4]nonane scaffold imposes a unique conformational constraint on the dimethylaminomethyl side chain due to the acute dihedral angle at the spiro center, distinct from the [4.5]decane system [1]. This compound is appropriate for inclusion in panels measuring pKa, logD, and CNS MPO scores of conformationally restricted basic amines, where spiro ring size is the independent variable

Quote Request

Request a Quote for 3-((Dimethylamino)methyl)-4-phenyl-1-oxaspiro(4.4)nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.